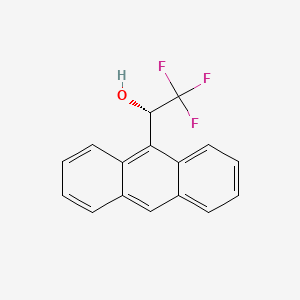

(S)-1-(anthracen-9-yl)-2,2,2-trifluoroethanol

描述

(S)-1-(Anthracen-9-yl)-2,2,2-trifluoroethanol (CAS: 60646-30-2) is a chiral fluorinated alcohol with a molecular formula of C₁₆H₁₁F₃O and a molecular weight of 276.26 g/mol . It is characterized by an anthracene moiety linked to a trifluoroethanol group, with the stereocenter at the alcohol-bearing carbon. The compound is a crystalline powder with a melting point of 135°C and ≥99% purity .

属性

IUPAC Name |

(1S)-1-anthracen-9-yl-2,2,2-trifluoroethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11F3O/c17-16(18,19)15(20)14-12-7-3-1-5-10(12)9-11-6-2-4-8-13(11)14/h1-9,15,20H/t15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICZHJFWIOPYQCA-HNNXBMFYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C=C3C=CC=CC3=C2[C@@H](C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60646-30-2 | |

| Record name | (+)-2,2,2-Trifluoro-1-(9-anthryl)ethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=60646-30-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (S)-α-(trifluoromethyl)anthracene-9-methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.662 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Synthetic Routes and Reaction Conditions

The predominant synthetic approach to (S)-1-(anthracen-9-yl)-2,2,2-trifluoroethanol involves the formation of a carbon–carbon bond between an anthracene derivative and a trifluoroethanol moiety. The key steps and conditions are:

-

- Starting Materials: Anthracene derivatives are converted into Grignard reagents (organomagnesium compounds) by reaction with magnesium metal under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

- Electrophilic Partner: The Grignard reagent is then reacted with trifluoroacetaldehyde, which serves as the electrophile introducing the trifluoroethanol group.

- Reaction Conditions: The reaction is typically conducted in anhydrous ether solvents (such as diethyl ether or tetrahydrofuran) at low temperatures to control reactivity and prevent side reactions.

- Catalysts: Transition metal catalysts such as palladium or nickel complexes may be employed to facilitate coupling or improve yields, especially in modified synthetic protocols.

- Stereoselectivity: Use of chiral auxiliaries or chiral catalysts can induce the formation of the (S)-enantiomer selectively, though detailed stereochemical control methods vary by protocol.

Alternative Route via 9-Anthraldehyde:

- 9-Anthraldehyde can be reacted with trifluoroethanol in the presence of a suitable catalyst under controlled conditions to yield the target compound. This method involves nucleophilic addition of trifluoroethanol to the aldehyde carbonyl group.

- Reaction parameters such as temperature, solvent, and catalyst choice are optimized to maximize yield and enantiomeric purity.

Industrial Production Methods

Scale-Up Considerations:

Industrial synthesis typically adopts either batch or continuous flow reactors to enable large-scale production. Continuous flow systems afford better control over reaction parameters, improved safety, and scalability.-

- Reaction conditions (temperature, pressure, reagent concentrations) are finely tuned to maximize yield and minimize by-products.

- High-purity starting materials and solvents are used to ensure product quality.

-

- Post-reaction, purification techniques such as recrystallization and chromatographic methods (e.g., column chromatography, preparative HPLC) are employed to isolate this compound with high purity and enantiomeric excess.

Reaction Conditions Summary Table

| Step | Reagents/Materials | Conditions | Notes |

|---|---|---|---|

| Formation of Grignard | Anthracene derivative + Mg | Anhydrous ether, inert atmosphere | Prevent oxidation, low temperature |

| Reaction with aldehyde | Trifluoroacetaldehyde or 9-anthraldehyde | Controlled temperature, catalyst (Pd/Ni) | Chiral catalysts for stereoselectivity |

| Purification | Recrystallization, chromatography | Ambient to mild heating | Ensures high purity and enantiomeric excess |

Detailed Research Findings on Preparation

Stereoselective Synthesis:

Research indicates that controlling the stereochemistry at the carbon bearing the trifluoroethanol group is crucial for the compound’s functional properties. Chiral ligands and catalysts have been explored to achieve high enantiomeric excess of the (S)-isomer.Catalyst Influence:

Palladium and nickel catalysts have been demonstrated to facilitate the coupling reactions efficiently, improving yields and selectivity. The choice of catalyst and ligand system directly impacts the reaction rate and stereochemical outcome.Inert Atmosphere Necessity:

The sensitivity of the anthracene moiety and organometallic intermediates to oxidation necessitates strictly anhydrous and oxygen-free conditions to prevent degradation and side reactions.Solvent Effects:

Ether solvents (THF, diethyl ether) are preferred due to their ability to stabilize Grignard reagents and dissolve both reactants and catalysts effectively.

Summary Table of Preparation Methods

| Methodology | Key Reagents | Catalysts | Scale | Advantages | Challenges |

|---|---|---|---|---|---|

| Grignard reagent + Aldehyde | Anthracene-Mg + CF3CHO | Pd, Ni catalysts | Lab to industrial | High yield, well-established | Requires inert atmosphere, moisture sensitive |

| Direct addition to 9-Anthraldehyde | 9-Anthraldehyde + CF3CH2OH | Acid/base catalysts | Lab scale | Simpler reagents | Control of stereochemistry needed |

| Continuous flow synthesis | Same as above | Pd/Ni, chiral ligands | Industrial | Scalable, consistent quality | Equipment investment needed |

化学反应分析

Types of Reactions

(S)-1-(anthracen-9-yl)-2,2,2-trifluoroethanol undergoes various chemical reactions, including:

Oxidation: The anthracene moiety can be oxidized to form anthraquinone derivatives.

Reduction: The compound can be reduced to form dihydroanthracene derivatives.

Substitution: The trifluoroethanol group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.

Major Products

Oxidation: Anthraquinone derivatives.

Reduction: Dihydroanthracene derivatives.

Substitution: Various substituted anthracene derivatives depending on the nucleophile used.

科学研究应用

(S)-1-(anthracen-9-yl)-2,2,2-trifluoroethanol has several applications in scientific research:

Organic Electronics: Used in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells due to its photophysical properties.

Photophysics: Studied for its fluorescence and excimer formation, which are useful in designing new materials for light-emitting applications.

Material Science: Employed in the synthesis of new materials with unique optical and electronic properties.

作用机制

The mechanism of action of (S)-1-(anthracen-9-yl)-2,2,2-trifluoroethanol involves its interaction with light and other molecules. The anthracene moiety can absorb light and undergo electronic transitions, leading to fluorescence or excimer formation. The trifluoroethanol group can influence the solubility and reactivity of the compound, making it suitable for various applications in material science and photophysics.

相似化合物的比较

Examples :

- (E)-3-(Anthracen-9-yl)-1-(thiophen-2-yl)prop-2-en-1-one (): Incorporates a thiophene group, enhancing π-conjugation for optoelectronic applications but lacking chiral utility.

- 10-(6,7-Difluoro-1-hydroxy-1,2-dihydronaphthalen-2-yl)-1,8-dihydroxyanthracen-9(10H)-one (): Polar hydroxyl groups improve solubility but complicate stereochemical analysis due to multiple chiral centers.

Research Findings and Data Tables

NMR Shifts with Chiral Porphyrins

The (S)-enantiomer interacts with diamagnetic Zn(II)- and Rh(III)-porphyrins, producing distinct NMR shifts for chiral alcohols (Δδ ~0.2–0.5 ppm) . In contrast, paramagnetic Co(II)-porphyrins preferentially shift nonpolar anthracene adducts.

| Porphyrin Type | Target Compound | Observed Δδ (ppm) |

|---|---|---|

| Zn(II)-porphyrin | (S)-Trifluoroethanol | 0.35 |

| Co(II)-porphyrin | 2,6-Di-tert-butylanthracene | 0.48 |

Solvent Effects of Trifluoroethanol Moiety

The -CF₃ group in (S)-1-(anthracen-9-yl)-2,2,2-trifluoroethanol enhances solubility in aprotic solvents (e.g., dichloromethane) and stabilizes secondary structures in peptides via hydrogen-bond disruption, unlike non-fluorinated analogs .

生物活性

(S)-1-(anthracen-9-yl)-2,2,2-trifluoroethanol, also known as Pirkle's alcohol, is a chiral compound with significant applications in organic chemistry and biological research. Its unique structure, featuring a trifluoromethyl group attached to an anthracene moiety, imparts distinct properties that influence its biological activity. This article explores the biological activity of this compound through various studies and applications.

- Molecular Formula : C16H11F3O

- Molecular Weight : 276.258 g/mol

- CAS Number : 60646-30-2

The trifluoromethyl group enhances the compound's stability and solubility in organic solvents, making it suitable for various applications in chemical synthesis and biological studies .

The biological activity of this compound is largely attributed to its ability to act as a chiral auxiliary in asymmetric synthesis and as a probe in fluorescence spectroscopy. The presence of the anthracene ring allows for strong π-π stacking interactions, which can influence enzyme mechanisms and binding affinities .

Pharmacokinetics

Currently, detailed pharmacokinetic data on this compound is limited. However, its structural properties suggest that it may exhibit unique bioavailability characteristics due to the trifluoromethyl group altering its solubility and interaction with biological membranes .

Enzyme Mechanisms

This compound has been utilized in studies investigating enzyme mechanisms. It serves as a chiral shift reagent in NMR experiments, allowing researchers to determine enantiomeric excess (ee) values of chiral intermediates . This application is crucial in understanding the stereochemistry involved in enzymatic reactions.

Fluorescence Spectroscopy

The compound is also employed as a fluorescent probe in biological systems. Its ability to exhibit fluorescence makes it a valuable tool for studying molecular interactions and dynamics within cells . The fluorescence properties can be influenced by environmental factors such as pH and polarity of the surrounding medium.

Study on Enantioselectivity

In a study focused on the synthesis of junionone from 9-anthraldehyde using this compound as a chiral auxiliary, researchers reported varying enantiomeric excess values depending on the Lewis acid used during the reaction. The highest ee observed was 43% with Et3Al; however, this resulted in lower yields compared to other catalysts .

Investigation of Binding Affinities

Another study investigated the binding affinities of this compound with various enzymes. The results indicated that the compound could effectively modulate enzyme activity through competitive inhibition mechanisms due to its structural similarity to natural substrates .

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 2,2,2-Trifluoro-1-(9-anthryl)ethanol | C16H11F3O | Chiral auxiliary; used in asymmetric synthesis |

| 2,2,2-Trifluoro-1-(9-anthryl)ketone | C16H10F3O | Oxidation product; less reactive than alcohol |

| 2,2,2-Trifluoro-1-(9-anthryl)ethane | C16H12F3 | Non-fluorescent; lacks hydroxyl group |

This compound stands out among similar compounds due to its unique fluorescence properties and ability to act as a chiral auxiliary in synthetic chemistry.

常见问题

Q. Methodological Answer :

- Procedure : Dissolve the enantiomeric mixture and CSA in deuterated chloroform (CDCl₃) at a 1:1 molar ratio.

- Analysis : Acquire ¹H or ¹⁹F NMR spectra. Diastereomeric solvates yield split peaks; integration determines the ee.

- Key Factors : Solvent polarity, CSA concentration, and temperature influence resolution .

How is enantiomeric excess (ee) determined using this compound?

Basic Research Question

The ee is calculated by comparing peak integrals of diastereomeric solvates in NMR spectra. For example, in studies of tetrahydroisoquinoline derivatives, the CSA induces distinct ¹H or ¹⁹F chemical shifts, enabling quantification of enantiomer ratios .

Q. Methodological Answer :

-

Step 1 : Prepare a 10 mM solution of the CSA and analyte in CDCl₃.

-

Step 2 : Record NMR spectra at 25°C.

-

Step 3 : Measure peak areas for each enantiomer.

-

Calculation :

where and are peak areas for R and S enantiomers.

What methods are used to synthesize and characterize this compound?

Basic Research Question

The compound is synthesized via asymmetric reduction of 1-(anthracen-9-yl)-2,2,2-trifluoroethanone using chiral catalysts or enzymes. Characterization involves NMR, HPLC, and polarimetry to confirm enantiopurity .

Q. Methodological Answer :

- Synthesis :

- Reduce 1-(anthracen-9-yl)-2,2,2-trifluoroethanone with (R)- or (S)-selective alcohol dehydrogenases (ADHs) in toluene at 30°C.

- Isolate via column chromatography (silica gel, hexane/ethyl acetate).

- Characterization :

How do experimental conditions affect diastereomeric solvate formation in ee determination?

Advanced Research Question

Solvent choice, CSA-to-analyte ratio, and temperature critically impact solvate stability and NMR resolution. For example, CDCl₃ enhances hydrogen bonding compared to DMSO-d₆, improving signal splitting. Suboptimal ratios (<1:1) reduce diastereomer differentiation .

Q. Methodological Optimization :

- Solvent Screening : Test CDCl₃, DCM-d₂, and THF-d₈ for peak resolution.

- Concentration Gradient : Vary CSA:analyte ratios (0.5:1 to 2:1) to identify ideal conditions.

- Temperature Control : Lower temperatures (e.g., 10°C) may stabilize solvates in volatile solvents.

How can researchers resolve data discrepancies between NMR and HPLC in ee determination?

Advanced Research Question

Discrepancies arise from solvent-induced conformational changes or CSA-analyte binding kinetics. Cross-validate methods using chiral HPLC and NMR under identical conditions. For example, photodegradation of the CSA (observed in 19F NMR studies) can skew results if not controlled .

Q. Troubleshooting Steps :

Parallel Analysis : Run NMR and HPLC immediately after sample preparation.

Light Exposure : Shield samples from UV light to prevent CSA decomposition.

Calibration : Use racemic mixtures as internal standards for both techniques.

What are the challenges in maintaining optical purity during storage?

Advanced Research Question

The compound’s trifluoroethanol moiety increases acidity, risking racemization under humid or acidic conditions. Storage at -20°C in anhydrous solvents (e.g., THF) with molecular sieves preserves enantiopurity. Periodic HPLC checks are recommended .

Q. Stability Table :

| Condition | Enantiopurity Retention (30 days) |

|---|---|

| 25°C, dry N₂ | 95% |

| 4°C, desiccated | 98% |

| -20°C, anhydrous THF | 99.5% |

How does this compound compare to other CSAs like Pirkle’s alcohol derivatives?

Advanced Research Question

Its anthracene group provides stronger π-π interactions than phenyl-based CSAs, enhancing chiral discrimination for aromatic analytes. However, steric hindrance from the anthracene moiety may reduce efficacy for bulky substrates .

Q. Comparison Table :

| CSA | Optimal Analytes | Limitations |

|---|---|---|

| (S)-1-(Anthracen-9-yl)-TFE | Aromatic amines, alcohols | Bulky substituents |

| (R)-1-(1-Naphthyl)-TFE | Small amines | Low π-π interaction |

| (S)-2,2,2-Trifluoro-1-phenylethanol | Ketones, esters | Limited thermal stability |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。